(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

L-nucleoside synthesis antiviral prodrug design stereoselective glycosylation

Procure (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol for distinct applications: as a fully characterized Brivudine Impurity 26/15 reference standard for ANDA/DMF analytical method validation, or as a stereo-defined 2-deoxy-L-erythro-pentofuranose scaffold for synthesizing L-series nucleoside analogs. Its L-erythro configuration ensures unique substrate specificity for viral kinases, unlike generic D-ribose. Available in research and impurity-grade material.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 2640030-37-9
Cat. No. B6598795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
CAS2640030-37-9
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1O)CO)O
InChIInChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1
InChIKeyPDWIQYODPROSQH-OVEKKEMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (CAS 2640030-37-9) Procurement Guide: What This Chiral Tetrahydrofuran Diol Is and How It Differs from Common Analogs


(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (CAS 2640030-37-9, molecular formula C5H10O4, molecular weight 134.13 g/mol) is a chiral tetrahydrofuran derivative bearing hydroxymethyl and hydroxyl substituents in a defined (4R,5S) stereochemical configuration [1]. It is also identified by the synonym 2-deoxy-L-erythro-pentofuranose [2], which corresponds to the furanose sugar moiety found in certain L-nucleoside analogs. Unlike the commonly used D-ribose or 2-deoxy-D-ribose scaffolds, this compound possesses an L-erythro configuration, making it a stereochemically distinct building block for constructing L-series nucleoside analogs that exhibit altered biological recognition relative to natural D-series counterparts [2].

Why (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Cannot Be Interchanged with D-Ribose, 2-Deoxy-D-ribose, or Racemic Analogs in Critical Applications


Substituting (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol with common pentose sugars such as D-ribose (C5H10O5) or 2-deoxy-D-ribose (C5H10O4) is not scientifically valid in applications requiring specific stereochemical outcomes. The target compound possesses a defined (4R,5S) configuration that corresponds to an L-erythro pentofuranose scaffold [1], whereas D-ribose and 2-deoxy-D-ribose are D-series sugars with opposite stereochemical arrangements. This stereochemical divergence has direct implications: L-series nucleosides synthesized from this scaffold exhibit distinct substrate specificity toward viral and cellular kinases compared to D-series nucleosides, which affects phosphorylation efficiency and antiviral selectivity . Moreover, the compound is explicitly designated as Brivudine Impurity 26/15 [2], establishing its identity as a specific, fully characterized process-related impurity that must be analytically resolved from brivudine API; generic D-ribose or uncharacterized tetrahydrofuran diols cannot substitute in validated impurity profiling or method development workflows.

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Evidence Guide: Quantitative Differentiation for Procurement Decision-Making


Defined (4R,5S) Stereochemistry Enables Synthesis of L-Series Nucleoside Analogs Inaccessible via D-Ribose Scaffolds

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol possesses a stereochemically defined (4R,5S) configuration with two defined stereocenters and one undefined stereocenter at C-2, corresponding to the 2-deoxy-L-erythro-pentofuranose scaffold [1]. This contrasts with 2-deoxy-D-ribose, which has a D-erythro configuration (3R,4S). When incorporated into nucleoside synthesis, the L-erythro scaffold yields L-series nucleosides that are not substrates for the same kinases as D-series nucleosides, resulting in differential phosphorylation kinetics and antiviral selectivity profiles [2].

L-nucleoside synthesis antiviral prodrug design stereoselective glycosylation

Certified Reference Standard Identity: Fully Characterized Brivudine Impurity 26 for Validated Analytical Methods

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is explicitly identified and supplied as Brivudine Impurity 26 (also designated Brivudine Impurity 15), a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications during brivudine API synthesis and formulation [1]. Unlike generic tetrahydrofuran diols, this compound is supplied with detailed Certificates of Analysis (COA) and analytical data meeting regulatory requirements for traceability against pharmacopeial standards (USP or EP) [2].

pharmaceutical quality control impurity profiling method validation

Vendor Purity Tiering: 97% Grade vs. 95% Grade — Quantifiable Difference for Demanding Synthetic Applications

Across commercial suppliers, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is available in distinct purity tiers that impact its suitability for different research applications. The higher-purity 97% grade (e.g., Bidepharm BD9480, Sigma-Aldrich/Ambeed, Leyan 2070583) provides a quantifiable advantage over the more common 95% grade (e.g., Enamine EN300-104539) [1] for applications sensitive to trace impurities, such as stereoselective glycosylation where competing nucleophiles from impurities can reduce diastereomeric excess. The 97% grade is supplied with batch-specific QC documentation including NMR, HPLC, or GC analysis .

chiral building block synthesis purity specification

Validated Physical Characterization Data Supports Formulation and Crystallization Workflows

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol has a reported melting point of 69-72 °C [1][2], a density of 1.453 g/cm³, and a boiling point of 363.0 °C at 760 mmHg [1]. These experimental values contrast with the structurally related compound cladribine EP impurity E [(4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol, CAS 1831121-84-6], which is a different stereoisomer (4S,5R configuration) [3] and therefore exhibits distinct physical properties and chromatographic retention behavior. The validated melting point range is critical for purity assessment and formulation development involving this compound as a starting material or reference standard.

physical characterization melting point formulation development

Regulatory-Traceable Reference Standard Enables ANDA/DMF Submission Compliance

When procured as Brivudine Impurity 26 from qualified reference standard suppliers, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol serves as a traceable reference standard against pharmacopeial standards (USP or EP) and is supplied with detailed Certificates of Analysis and analytical data meeting regulatory requirements for ANDA and DMF submissions [1]. In contrast, generic research-grade (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol lacking impurity designation does not carry the same level of characterization documentation or regulatory traceability .

regulatory compliance ANDA submission DMF filing

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol: Evidence-Backed Application Scenarios for Procurement Planning


Synthesis of L-Series Nucleoside Analogs for Antiviral Prodrug Discovery

The (4R,5S) stereochemical configuration of this compound, corresponding to the 2-deoxy-L-erythro-pentofuranose scaffold, enables the synthesis of L-series nucleoside analogs that are not accessible from D-ribose or 2-deoxy-D-ribose starting materials. Research evaluating 2′-deoxy-α-L-erythro-pentofuranosyl nucleosides has demonstrated distinct antiviral properties compared to natural D-series nucleosides, with differential phosphorylation by cellular and viral kinases [1]. For this application, procurement of the 97% purity grade is recommended to minimize impurities that could interfere with stereoselective glycosylation steps .

Validated Analytical Method Development and Quality Control for Brivudine API

When procured as Brivudine Impurity 26 (also designated Brivudine Impurity 15), (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control applications during brivudine API synthesis and formulation [2]. The standard is supplied with detailed Certificates of Analysis and analytical data meeting regulatory requirements for traceability against pharmacopeial standards (USP or EP), making it suitable for ANDA and DMF submissions . This application requires the impurity-designated reference standard grade rather than generic research-grade material.

Chiral Building Block for Stereoselective Synthesis of Complex Tetrahydrofuran-Containing Natural Products

The defined (4R,5S) stereochemistry and oxolane (tetrahydrofuran) core structure make this compound a valuable chiral building block for the stereoselective synthesis of complex natural products and bioactive molecules containing tetrahydrofuran moieties . The compound's two defined stereocenters and one undefined anomeric center provide a versatile scaffold for constructing chiral tetrahydrofuran derivatives. The 97% purity grade, with verified melting point (69-72 °C) and density (1.453 g/cm³), ensures reliable performance in stereoselective transformations [3].

Formulation Development and Thermal Stability Assessment

The validated melting point range of 69-72 °C and density of 1.453 g/cm³ [3] enable reliable purity verification via melting point determination and support formulation development activities requiring specific thermal behavior. The compound's boiling point (363.0 °C at 760 mmHg) and storage conditions (inert atmosphere, 2-8 °C ) provide essential parameters for stability studies and handling protocols. These validated physical properties are critical for ensuring batch-to-batch consistency in formulations incorporating this tetrahydrofuran diol scaffold.

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